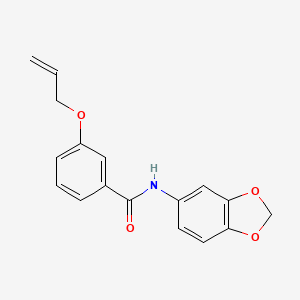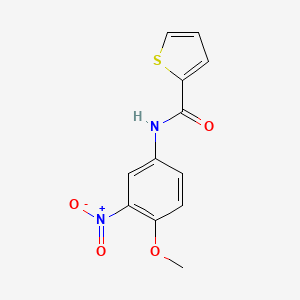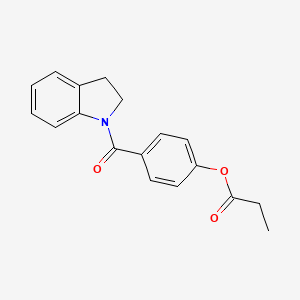![molecular formula C20H23NO4 B4399910 (4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4399910.png)
(4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetic acid
Übersicht
Beschreibung
(4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetic acid, also known as BPPA, is a synthetic compound that has been widely used in scientific research. BPPA is a nonsteroidal anti-inflammatory drug (NSAID) that has shown promising results in various studies.
Wirkmechanismus
(4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetic acid works by inhibiting the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. This compound binds to the active site of COX enzymes, thereby preventing them from converting arachidonic acid into prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces inflammation by inhibiting the production of prostaglandins, which are known to play a key role in inflammation. It also reduces pain by blocking the transmission of pain signals to the brain. Additionally, this compound reduces fever by lowering the body's temperature set-point in the hypothalamus.
Vorteile Und Einschränkungen Für Laborexperimente
(4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetic acid has several advantages for lab experiments. It is a well-characterized compound that is readily available. It has been extensively studied, and its mechanism of action is well understood. However, it also has some limitations. This compound is a synthetic compound that may not accurately reflect the effects of natural compounds. Additionally, it may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on (4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetic acid. One area of interest is its potential use in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another area of interest is its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Finally, there is interest in developing new derivatives of this compound that could have improved efficacy and reduced side effects.
Wissenschaftliche Forschungsanwendungen
(4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in inflammation, pain, and fever. By inhibiting COX activity, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Eigenschaften
IUPAC Name |
2-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)15-6-10-17(11-7-15)25-13-18(22)21-16-8-4-14(5-9-16)12-19(23)24/h4-11H,12-13H2,1-3H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNFTHNDCYHYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl acetate](/img/structure/B4399827.png)
![N-(4-chlorobenzyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4399835.png)
![4-[4-(1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4399842.png)
![4-{[(2-chlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4399853.png)
![4-[(4-methoxybenzoyl)amino]phenyl propionate](/img/structure/B4399860.png)
![1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4399863.png)

![2-[(2-cyanophenyl)thio]-N-methyl-N-phenylbenzamide](/img/structure/B4399868.png)
![4-[3-(2-chloro-3,6-dimethylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4399871.png)
![2-(4-chloro-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4399877.png)


![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]benzamide](/img/structure/B4399919.png)
![4-(allyloxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4399929.png)